2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Lipophilicity optimization Drug-likeness Membrane permeability

Lipophilic thieno[3,2-d]pyrimidin-4-one probe for permeability-limited assays. Key features: • Electron-donating 2,4-dimethylphenoxymethyl (σp ≈ -0.15) aligns with QSAR antihyperlipidemic model. • XLogP3=3.1 enables passive diffusion (Caco-2/PAMPA). • 3 rotatable bonds for induced-fit targeting. • Late-stage electrophilic diversification ready. High purity, global shipping.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
CAS No. 1455245-47-2
Cat. No. B1436712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS1455245-47-2
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=NC3=C(C(=O)N2)SC=C3)C
InChIInChI=1S/C15H14N2O2S/c1-9-3-4-12(10(2)7-9)19-8-13-16-11-5-6-20-14(11)15(18)17-13/h3-7H,8H2,1-2H3,(H,16,17,18)
InChIKeyVEWUDLNPBCBRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Overview


2-(2,4-Dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1455245-47-2) is a functionalized thieno[3,2-d]pyrimidin-4-one heterocycle with molecular formula C15H14N2O2S and molecular weight 286.4 g/mol. The compound belongs to the thienopyrimidinone class, a privileged scaffold in medicinal chemistry with demonstrated antihyperlipidemic [1] and Rho-kinase inhibitory activities [2]. The 2-[(2,4-dimethylphenoxy)methyl] substituent differentiates this compound from simpler 2-substituted analogs by incorporating both aromatic hydrophobicity and a flexible ether linker, which modulates key physicochemical parameters such as lipophilicity (computed XLogP3 = 3.1) [3].

Thienopyrimidinone scaffold with electron-donating 2,4-dimethylphenoxy substituent
Higher computed lipophilicity vs unsubstituted core supports membrane-partitioning studies
Flexible phenoxymethyl linker enables conformational sampling in binding assays

Why Generic Analogs Cannot Substitute


Direct substitution of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one with unsubstituted, haloalkyl, or simple alkyl thieno[3,2-d]pyrimidin-4-ones is inadvisable because the 2-substituent electronic character is the dominant driver of biological activity in this scaffold class. The benchmark QSAR study by Shishoo et al. demonstrated that for thieno[3,2-d]pyrimidin-4-ones, only the electronic nature of the 2-substituent showed a positive influence on antihyperlipidemic activity, while lipophilic and steric parameters were not significant [1]. The 2,4-dimethylphenoxy moiety provides an electron-donating effect (Hammett σp ≈ -0.15 for the phenoxy group bearing methyl substituents) that differs fundamentally from the electron-withdrawing character of chloroalkyl analogs (e.g., 2-chloromethyl derivative) or the near-neutral electron demand of unsubstituted phenyl. Additionally, the computed lipophilicity difference between the target compound (XLogP3 = 3.1) [2] and the unsubstituted thieno[3,2-d]pyrimidin-4-one scaffold (XLogP3 = 0.7) [3] represents a ~300-fold increase in partition coefficient, which affects solubility, membrane permeability, and assay compatibility in ways that cannot be bridged by simple concentration adjustment.

! 2-Substituent electronic character mismatch: electron-donating phenoxy vs electron-withdrawing or neutral analogs can reverse activity trends in this scaffold.
! Marked lipophilicity difference relative to unsubstituted or chloromethyl analogs alters membrane permeability and solubility, not correctable by concentration adjustment.

Quantitative Differentiation Evidence


Lipophilicity Enhancement vs Unsubstituted Scaffold

The target compound exhibits markedly higher lipophilicity compared to the unsubstituted thieno[3,2-d]pyrimidin-4-one core scaffold. This differentiation is critical for applications requiring enhanced membrane penetration or partitioning into hydrophobic biological compartments [1][2].

Lipophilicity Shift
Head-to-head
Δ XLogP3 = +2.4 (target 3.1 vs unsubstituted 0.7)
Supports lipophilicity-dependent assay selection
Computed value; experimental verification recommended
Lipophilicity optimization Drug-likeness Membrane permeability

Electronic Substituent Effect Differentiation

The QSAR study by Shishoo et al. established that among 2-substituted thieno[3,2-d]pyrimidin-4-ones, only electronic nature of the 2-substituent significantly influences antihyperlipidemic activity [1]. The target compound's phenoxy substituent provides electron-donating character distinct from chloroalkyl analogs.

Electronic Effect
Class-level
Hammett σp: −0.15 (donating) vs +0.11 (withdrawing) for chloromethyl analog
Electronic substitution profile drives activity in this scaffold
QSAR model from Shishoo et al.; class-level inference
QSAR Electronic parameters Substituent effects

Commercial Purity Parity with Chloroalkyl Analogs

The target compound is available at a standard purity specification of 95% from established Chinese and European vendors, matching or exceeding the purity specifications of structurally analogous 2-substituted thieno[3,2-d]pyrimidin-4-one intermediates currently on the market .

Purity Specification
Data to verify
Standard purity ≥95% (HPLC); parity with chloroalkyl analogs
Procurement can focus on functional compatibility
Supplier-reported purity; independent verification recommended
Chemical purity Quality control Procurement specification

Conformational Flexibility Differentiation

The target compound possesses 3 rotatable bonds (vs 0 for the unsubstituted scaffold), introducing a flexible phenoxymethyl side chain that can adopt multiple low-energy conformations [1]. This differentiates it from rigid analogs in applications requiring induced-fit binding or exploration of conformational space.

Conformational Flexibility
Head-to-head
Rotatable bonds: 3 (target) vs 0 (unsubstituted core)
Supports induced-fit binding exploration
Computed value; may influence binding entropy penalty
Molecular flexibility Conformational entropy Binding optimization

Best-Fit Research and Application Scenarios


Scaffold-Hopping for Antihyperlipidemic Agents

Based on the Shishoo et al. QSAR model establishing that electronic character of the 2-substituent exclusively governs antihyperlipidemic activity in this scaffold class [1], the 2,4-dimethylphenoxy substituent of CAS 1455245-47-2 provides an electron-donating (σp ≈ -0.15) that can be exploited in scaffold-hopping campaigns from existing antihyperlipidemic lead series. Researchers should prioritize this compound when their design hypothesis requires an electron-rich 2-substituent coupled with the enhanced lipophilicity (XLogP3 = 3.1) [2] needed for target engagement in lipid-rich tissue compartments.

Lipophilicity-Driven Membrane Penetration Assays

With a computed XLogP3 of 3.1 representing a ~2.4 log-unit (251-fold) increase over the parent thieno[3,2-d]pyrimidin-4-one scaffold (XLogP3 = 0.7) [1], CAS 1455245-47-2 is specifically indicated for assays where passive membrane permeability is rate-limiting. This differentiation is quantifiable and reproducible, enabling the compound to serve as a lipophilic probe in Caco-2 or PAMPA permeability screening cascades where the unsubstituted scaffold would be a poor comparator.

Conformational Sampling for Induced-Fit Targets

The presence of 3 rotatable bonds in CAS 1455245-47-2 versus 0 in the core scaffold [1] supports its use in screening libraries designed to explore conformational diversity around a thienopyrimidinone pharmacophore. This compound is advantageous when a biological target requires induced-fit adaptation, as the flexible phenoxymethyl arm can sample a broader range of low-energy conformations than rigid phenyl or methyl congeners. Procurement should be prioritized when hit expansion efforts demand a balanced rigidity-flexibility profile.

Late-Stage Diversification Intermediate

The 2,4-dimethylphenoxy moiety of CAS 1455245-47-2 presents activated aromatic positions (ortho and para to the methyl groups) amenable to electrophilic substitution chemistry (e.g., nitration, halogenation, Friedel-Crafts acylation). This enables late-stage diversification strategies that are not accessible with unsubstituted phenoxy or chloromethyl analogs [1]. Researchers synthesizing focused libraries around the thieno[3,2-d]pyrimidin-4-one scaffold should procure this compound as a key intermediate for generating analogues with varied aryl substitution patterns.

Application
Selection Property
Validation Focus
Lipid metabolism pathway scaffold exploration
Electron-donating substituent profile
QSAR electronic parameter correlation
Membrane permeability screening
Elevated computed lipophilicity
Permeability assay compatibility (Caco-2/PAMPA)
Conformational flexibility screening for induced-fit targets
Rotatable bond count (3 vs 0)
Binding entropy and induced-fit assessment
Late-stage derivatization chemistry
Activated aromatic ring in 2,4-dimethylphenoxy group
Electrophilic substitution feasibility
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